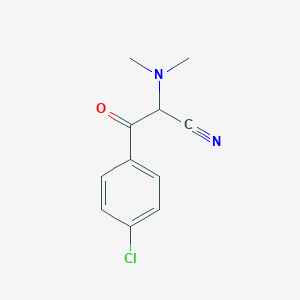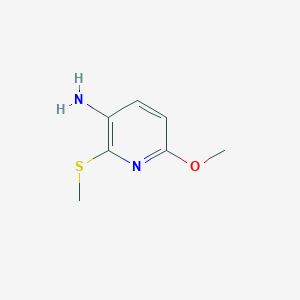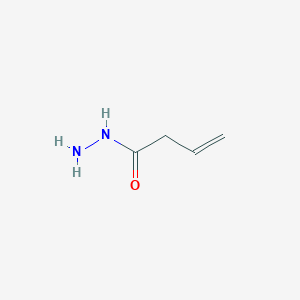
But-3-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-enehydrazide is an organic compound with the molecular formula C4H8N2O It is a hydrazide derivative characterized by the presence of a carbon-carbon double bond (C=C) and a hydrazide functional group (-CONHNH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-enehydrazide can be synthesized through several methods. One common approach involves the reaction of but-3-enoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
CH2=CHCH2COCl+NH2NH2→CH2=CHCH2CONHNH2+HCl
This reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis
Chemical Reactions Analysis
Types of Reactions
But-3-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield but-3-enoic acid derivatives, while reduction can produce but-3-enylamine derivatives.
Scientific Research Applications
But-3-enehydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of but-3-enehydrazide and its derivatives involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Enehydrazides: Compounds with similar structures, such as enehydrazides, share the hydrazide functional group and exhibit comparable reactivity.
Hydrazine Derivatives: Other hydrazine derivatives, including hydrazones and hydrazides, have similar chemical properties and applications.
Uniqueness
But-3-enehydrazide is unique due to the presence of the carbon-carbon double bond, which imparts distinct reactivity and potential for further functionalization. This feature sets it apart from other hydrazine derivatives and makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
114578-36-8 |
|---|---|
Molecular Formula |
C4H8N2O |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
but-3-enehydrazide |
InChI |
InChI=1S/C4H8N2O/c1-2-3-4(7)6-5/h2H,1,3,5H2,(H,6,7) |
InChI Key |
WFKVRCILUKAVTF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
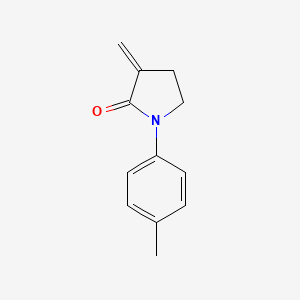

![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)
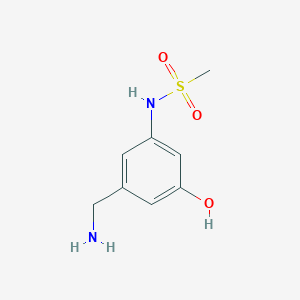
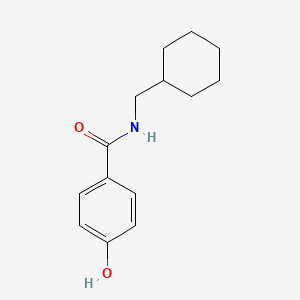
![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)
![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)
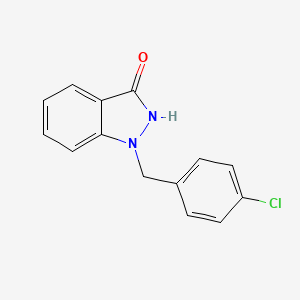
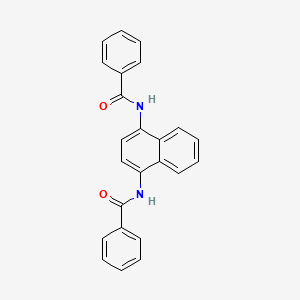
![3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13996643.png)
